molecular formula C11H10FIO2 B13336486 4-Cyclopropyl-3-fluoro-6-iodo-2-methylbenzoic acid

4-Cyclopropyl-3-fluoro-6-iodo-2-methylbenzoic acid

Cat. No.: B13336486
M. Wt: 320.10 g/mol
InChI Key: XXDCYUNBYRZDDZ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-fluoro-6-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C11H10FIO2. This compound is characterized by the presence of cyclopropyl, fluoro, iodo, and methyl groups attached to a benzoic acid core. It is a versatile intermediate used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-3-fluoro-6-iodo-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-3-fluoro-6-iodo-2-methylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.

Scientific Research Applications

4-Cyclopropyl-3-fluoro-6-iodo-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-fluoro-6-iodo-2-methylbenzoic acid involves its interaction with specific molecular targets. The presence of the fluoro and iodo groups can enhance its binding affinity to certain enzymes or receptors. The compound may exert its effects through pathways involving oxidative stress, signal transduction, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-iodo-6-methylbenzoic acid: Similar structure but lacks the cyclopropyl group.

    4-Cyclopropyl-2-fluoro-6-methylbenzoic acid: Similar structure but lacks the iodo group.

Uniqueness

4-Cyclopropyl-3-fluoro-6-iodo-2-methylbenzoic acid is unique due to the combination of cyclopropyl, fluoro, iodo, and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H10FIO2

Molecular Weight

320.10 g/mol

IUPAC Name

4-cyclopropyl-3-fluoro-6-iodo-2-methylbenzoic acid

InChI

InChI=1S/C11H10FIO2/c1-5-9(11(14)15)8(13)4-7(10(5)12)6-2-3-6/h4,6H,2-3H2,1H3,(H,14,15)

InChI Key

XXDCYUNBYRZDDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1C(=O)O)I)C2CC2)F

Origin of Product

United States

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